molecular formula C23H34O5 B1249979 Dysidenone A

Dysidenone A

Cat. No.: B1249979
M. Wt: 390.5 g/mol
InChI Key: WUNVRPHYYMJCKE-XVNQQBLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dysidenone A is a natural product found in Dysidea with data available.

Scientific Research Applications

Inhibition of Phospholipase A2 and Modulation of Leukocyte Functions

Dysidenone A, a sesquiterpene cyclopentenone isolated from the Dysidea sponge, has shown significant inhibition of human synovial phospholipase A2 (PLA2) at 10 μM concentration. This compound, along with others from the same source, also modulates other human leukocyte functions like the degranulation process and superoxide production (Giannini et al., 2001).

Cytotoxicity Against Cancer Cell Lines

Dysideanones A-C, structurally related to this compound, have been isolated from the Dysidea avara sponge. Among these, Dysideanone B exhibited cytotoxicity against human cancer cell lines HeLa and HepG2, suggesting potential anti-cancer applications (Jiao et al., 2014).

Anti-Inflammatory Activity in Vivo

Dysidinoid B, a compound similar to this compound, exhibited significant anti-inflammatory effects by inhibiting TNF-α and IL-6 generation. This was further validated in an in vivo zebrafish model, where it alleviated the CuSO4-induced acute inflammatory response (Gui et al., 2019).

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

methyl (1S,5R)-5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-1-hydroxy-3-methoxy-4-oxocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C23H34O5/c1-14-8-7-9-16-15(2)21(3,10-11-22(14,16)4)12-17-19(24)18(27-5)13-23(17,26)20(25)28-6/h8,13,15-17,26H,7,9-12H2,1-6H3/t15-,16+,17+,21-,22-,23+/m1/s1

InChI Key

WUNVRPHYYMJCKE-XVNQQBLRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)C[C@H]3C(=O)C(=C[C@]3(C(=O)OC)O)OC)C)C

Canonical SMILES

CC1C2CCC=C(C2(CCC1(C)CC3C(=O)C(=CC3(C(=O)OC)O)OC)C)C

Synonyms

dysidenone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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